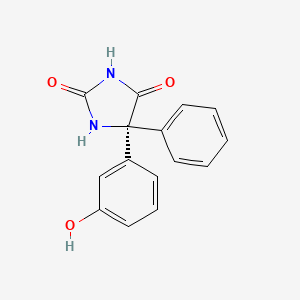
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to the imidazolidine ring
Preparation Methods
The synthesis of (5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Scientific Research Applications
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, affecting their function. Additionally, the compound can interact with enzymes involved in oxidative stress and inflammation, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
(5S)-1-Acetyl-3-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol: This compound shares a similar imidazolidine ring structure but differs in the substituents attached to the ring.
Phenolic Antioxidants: Compounds like ascorbic acid and citric acid, which also contain phenolic groups, can be compared in terms of their antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
69176-37-0 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
(5S)-5-(3-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/t15-/m0/s1 |
InChI Key |
FSPRLRPJSPWQNC-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


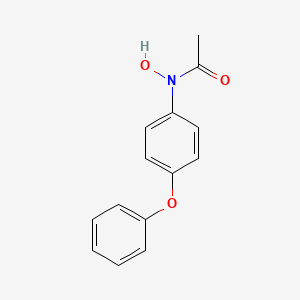
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
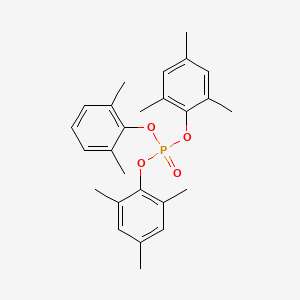
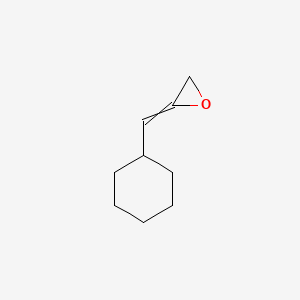
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
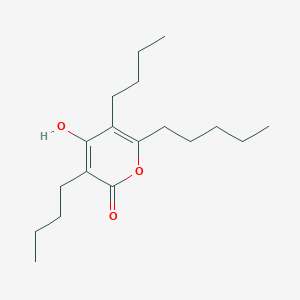

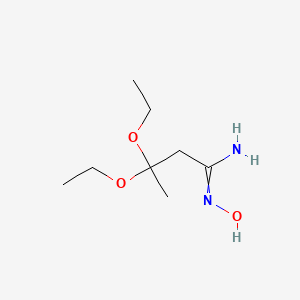

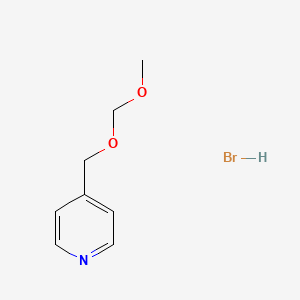
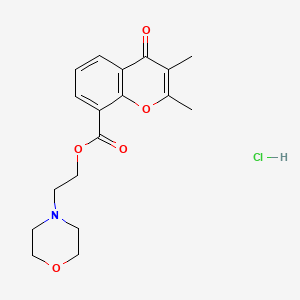
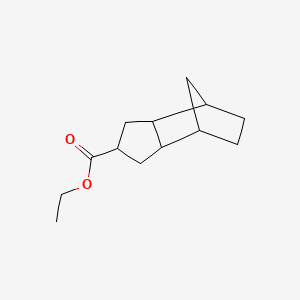
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
